molecular formula C16H17N7O2 B2542115 1-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(o-tolyl)urea CAS No. 1448071-72-4

1-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(o-tolyl)urea

Cat. No.: B2542115
CAS No.: 1448071-72-4
M. Wt: 339.359
InChI Key: LNLCZFGKJLVIQL-UHFFFAOYSA-N
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Description

1-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(o-tolyl)urea is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a pyridazine ring, and a urea moiety

Preparation Methods

The synthesis of 1-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(o-tolyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Construction of the Pyridazine Ring: This step often involves the condensation of hydrazine derivatives with diketones or similar compounds.

    Linking the Rings: The triazole and pyridazine rings are then linked via an ethyl bridge, typically through nucleophilic substitution reactions.

    Introduction of the Urea Moiety: The final step involves the reaction of the intermediate compound with an isocyanate derivative to form the urea group.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.

Scientific Research Applications

1-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(o-tolyl)urea has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Pharmaceuticals: It may be used as a lead compound for the synthesis of new pharmaceuticals with improved efficacy and safety profiles.

    Materials Science: The compound’s properties can be exploited in the development of new materials with specific characteristics, such as enhanced stability or reactivity.

    Biological Studies: It can be used in biological assays to study its effects on various cellular processes and pathways.

Mechanism of Action

The mechanism of action of 1-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(o-tolyl)urea can be compared with other similar compounds, such as:

    1-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(p-tolyl)urea: This compound has a similar structure but with a different substitution pattern on the urea moiety.

    1-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(m-tolyl)urea: Another similar compound with a different substitution pattern on the urea moiety.

    1-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(phenyl)urea: This compound lacks the methyl group on the phenyl ring, making it structurally similar but with different properties.

The uniqueness of this compound lies in its specific combination of functional groups and substitution patterns, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-methylphenyl)-3-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O2/c1-12-4-2-3-5-13(12)20-16(25)18-8-9-22-15(24)7-6-14(21-22)23-11-17-10-19-23/h2-7,10-11H,8-9H2,1H3,(H2,18,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLCZFGKJLVIQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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